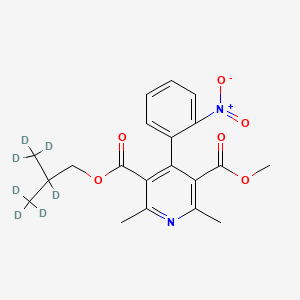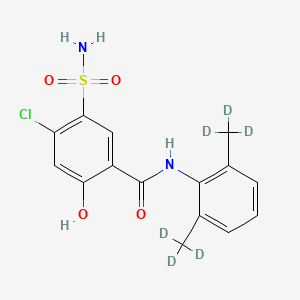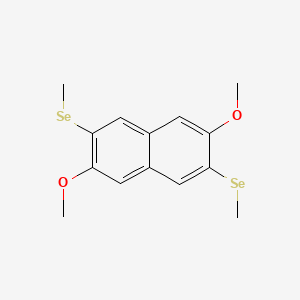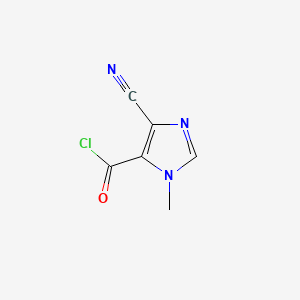
Dehydro Nisoldipine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Nisoldipine-d7 is the labelled analogue of Dehydro Nisoldipine, which is a metabolite of Nisoldipine . It is used for scientific research and development .
Molecular Structure Analysis
The molecular formula of this compound is C20H15D7N2O6 . The IUPAC name is 5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate .Physical and Chemical Properties Analysis
This compound is an off-white solid . It is slightly soluble in chloroform and methanol . The molecular weight is 393.44 .Wirkmechanismus
Target of Action
Dehydro Nisoldipine-d7, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . The main target within these cells are the voltage-gated L-type calcium channels . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .
Mode of Action
This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium into the smooth muscle cells . Since calcium influx is essential for smooth muscle contraction, this inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway in vascular smooth muscle cells. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of these cells . This disruption leads to the relaxation of the smooth muscle cells in the blood vessels, causing them to dilate .
Pharmacokinetics
The parent compound nisoldipine is known to have a bioavailability of 4-8% . It is highly protein-bound and metabolized by the liver enzyme CYP3A4 . The elimination half-life is between 7-12 hours, and it is primarily excreted via urine
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factorsFor instance, the parent compound Nisoldipine’s effectiveness can be significantly increased by grapefruit juice, which inhibits the CYP3A4 enzyme responsible for its metabolism .
Safety and Hazards
Dehydro Nisoldipine-d7 is not intended for use in humans or animals and is for research use only . It may be harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .
Relevant Papers One relevant paper discusses the design, formulation, in vitro, in vivo, and pharmacokinetic evaluation of nisoldipine-loaded self-nanoemulsifying drug delivery system . Another paper discusses the experimental pharmacology of Nisoldipine .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Dehydro Nisoldipine-d7 are not well-documented in the literature. It is known that Nisoldipine, the parent compound of this compound, is a 1,4-dihydropyridine calcium channel blocker . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Cellular Effects
The cellular effects of this compound are not well-studied. Nisoldipine, the parent compound, has been shown to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction, leading to dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Nisoldipine, the parent compound, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that Nisoldipine, the parent compound, has been used in the treatment of hypertension .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. Nisoldipine, the parent compound, is known to be involved in the calcium signaling pathway .
Eigenschaften
IUPAC Name |
5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPLNDGLOCZGS-UENXPIBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)





![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

